molecular formula C15H15FN2O3S B4765073 N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4765073
M. Wt: 322.4 g/mol
InChI Key: JCTJZRPNGDKFIX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide modifies cysteine residues through a process called sulfenylation, which involves the addition of a sulfonyl group to the thiol group of the cysteine residue. This modification can lead to changes in protein conformation, activity, and interaction with other proteins.
Biochemical and physiological effects:
N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein being targeted. For example, sulfenylation of the cysteine residue in the protein Keap1 can activate the antioxidant response pathway, while sulfenylation of the cysteine residue in the protein TRPA1 can modulate its ion channel activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its ability to selectively modify cysteine residues in proteins, which can provide valuable insights into protein function and drug development. However, N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide also has some limitations, such as the potential for off-target effects and the need for careful control of reaction conditions to ensure selective modification.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, including the development of new methods for selective sulfenylation, the identification of new protein targets for sulfenylation, and the use of N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in drug discovery and development. Additionally, the use of N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in combination with other chemical probes and techniques, such as mass spectrometry and protein engineering, could provide new insights into protein function and regulation.
Conclusion:
In conclusion, N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a valuable tool for biomedical research due to its ability to selectively modify cysteine residues in proteins. Its use has led to new insights into protein function and regulation, and has the potential to contribute to the development of new drugs and therapies. However, careful control of reaction conditions and further research is needed to fully understand the potential of N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in biomedical research.

Scientific Research Applications

N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been widely used as a tool in biomedical research due to its ability to selectively modify cysteine residues in proteins. This modification can be used to study the role of cysteine residues in protein function, as well as to develop new drugs that target specific cysteine residues.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-10-9-11(3-8-14(10)18-22(2,20)21)15(19)17-13-6-4-12(16)5-7-13/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTJZRPNGDKFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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